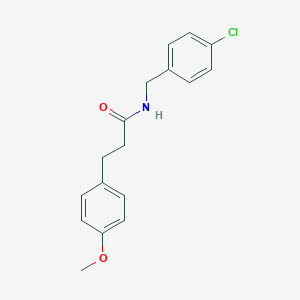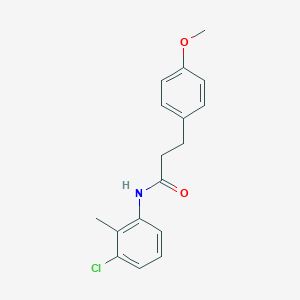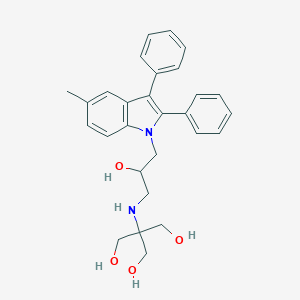
PknB-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
PknB-IN-2 is a useful research compound. Its molecular formula is C28H32N2O4 and its molecular weight is 460.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- PknB is an essential receptor-like protein kinase involved in cell growth control .
- Its role includes regulating processes such as cytoskeletal rearrangement, cell migration, and cell adhesion .
- Phosphorylation-mediated regulation of peptidoglycan synthesis by PknB is essential for growth and virulence in M. tuberculosis .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
PknB-IN-2 interacts with several enzymes and proteins, particularly the serine/threonine protein kinases PknA and PknB . These interactions play a vital role in regulating essential physiological processes in Mycobacterium tuberculosis . The compound’s interaction with these kinases is believed to regulate cell growth, cell shape, and cell division .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Mycobacterium tuberculosis, the depletion of PknA or PknB kinases, which interact with this compound, results in growth arrest, shortening of cells, and time-dependent loss of acid-fast staining .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound is known to bind to the ATP-binding site of PknB, exerting its effects at the molecular level . This interaction leads to extensive changes in protein phosphorylation, suggesting specific and coordinated roles for PknA and PknB in regulating multiple essential physiologies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that depletion of PknA or PknB, which interact with this compound, results in growth arrest and time-dependent loss of acid-fast staining . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways . For instance, this compound is associated with the regulation of purine biosynthesis, autolysis, and central metabolic processes in Staphylococcus aureus .
Transport and Distribution
It is known that PknB, with which this compound interacts, is released into the external milieu . This suggests that this compound may also be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
The subcellular localization of this compound is closely related to the localization of PknB. PknB is known to localize strongly to the mid-cell and also to the cell poles . The extracytoplasmic domain of PknB, which interacts with this compound, is required for this localization . Therefore, it can be inferred that this compound may also localize to similar subcellular compartments.
Properties
IUPAC Name |
2-(hydroxymethyl)-2-[[2-hydroxy-3-(5-methyl-2,3-diphenylindol-1-yl)propyl]amino]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4/c1-20-12-13-25-24(14-20)26(21-8-4-2-5-9-21)27(22-10-6-3-7-11-22)30(25)16-23(34)15-29-28(17-31,18-32)19-33/h2-14,23,29,31-34H,15-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRABSVSVBDUTFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC(CO)(CO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
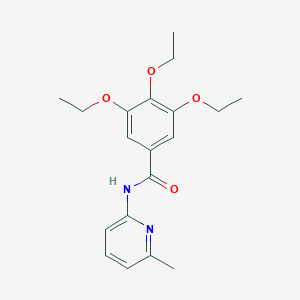

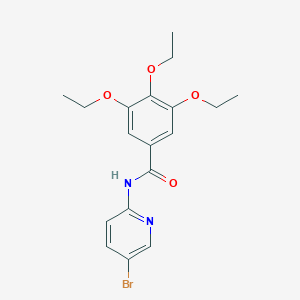
![3,4,5-triethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B502941.png)

